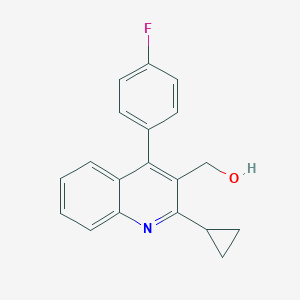

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

概要

説明

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a chemical compound with the molecular formula C19H16FNO. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cardiovascular diseases. The compound features a quinoline core substituted with a cyclopropyl group and a fluorophenyl group, which contribute to its unique chemical properties and biological activities .

準備方法

The synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol typically involves a multi-step process. One notable method is the total mechano-synthesis, which includes the following steps :

Starting Material: The synthesis begins with 4-bromoquinoline.

Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a cyclopropylboronic acid derivative in the presence of a palladium catalyst to form the cyclopropyl-substituted quinoline.

Minisci C–H Alkylation: The cyclopropyl-substituted quinoline undergoes Minisci C–H alkylation with a fluorophenyl derivative to introduce the fluorophenyl group.

Oxidation Heck Coupling: Finally, the intermediate undergoes an oxidation Heck coupling to form the desired this compound.

This method is noted for its eco-friendly reaction conditions and scalability, making it suitable for industrial production .

化学反応の分析

Step 1: Cyclization

2-Amino-4'-fluoro-benzophenone (I) reacts with 3-cyclopropyl-3-oxo propionate (II) in the presence of catalytic Zn(OTf)₂ (5–10 mol%) under reflux conditions. The reaction yields 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate (III).

Key Conditions

-

Solvent: Ethanol, methanol, or acetonitrile

-

Catalyst: Zn(OTf)₂ (reusable, minimal environmental impact)

-

Reaction Time: 30 hours

Step 2: Reduction

The carboxylate intermediate (III) undergoes reduction using MgCl₂-KBH₄ in tetrahydrofuran (THF) or toluene. This step produces the target alcohol (IV) with high efficiency.

Key Conditions

-

Reducing Agent: MgCl₂-KBH₄ (stoichiometric ratio 1:1)

-

Solvent: THF or toluene

-

Temperature: 105°C (reflux)

Table 1: Cyclization Reaction Optimization

| Entry | R Group | Solvent | Catalyst (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethyl | Benzene | TsOH (1.0) | 90 |

| 2 | Ethyl | Benzene | MsOH (1.0) | 94.9 |

| 3 | Methyl | Virahol | MsOH (1.0) | 89 |

| 5 | Ethyl | Solvent-free | BiCl₃ (1.0) | 92 |

Table 2: Reduction Step Outcomes

| Entry | Starting Ester | Reducing System | Yield (%) |

|---|---|---|---|

| 1 | Ethyl carboxylate | MgCl₂-KBH₄ | 84.0 |

| 2 | Methyl carboxylate | MgCl₂-KBH₄ | 82.9 |

| 4 | Ethyl carboxylate | MgCl₂-KBH₄ | 83.6 |

Key Reaction Insights

-

Catalyst Efficiency: Zn(OTf)₂ enables high-yield cyclization with minimal catalyst loading (5–10 mol%), reducing waste .

-

Reduction Selectivity: MgCl₂-KBH₄ selectively reduces the ester group to a primary alcohol without affecting the quinoline core or substituents .

-

Scalability: The solvent-free or ethanol-based systems are suitable for industrial-scale production due to straightforward catalyst recovery .

Stability and Reactivity

-

Thermal Stability: The compound remains stable under reflux conditions (up to 105°C) .

-

Functional Group Reactivity: The primary alcohol group is amenable to further derivatization (e.g., oxidation, esterification), though such reactions are not detailed in the cited sources .

Comparative Analysis of Methods

The Zn(OTf)₂-catalyzed route outperforms traditional acid catalysts (e.g., TsOH, MsOH) in terms of yield (94.9% vs. 90%) and environmental impact. The reduction step’s efficiency (82–84%) is consistent across solvents, favoring THF for faster kinetics .

科学的研究の応用

Medicinal Chemistry Applications

The compound is primarily studied for its potential as a therapeutic agent. Its structure, which incorporates a quinoline moiety, suggests possible biological activities, particularly as an anti-inflammatory and anticancer agent.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a derivative of this compound was tested against breast cancer cells, demonstrating a dose-dependent inhibition of cell proliferation .

Anti-inflammatory Properties

Quinoline-based compounds are also known for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways. A study highlighted the potential of quinoline derivatives to modulate inflammatory responses in models of rheumatoid arthritis, suggesting that this compound could be explored for similar therapeutic uses .

Drug Development and Synthesis

The synthesis of this compound involves several chemical processes that are crucial for drug formulation.

Synthetic Pathways

The compound can be synthesized through various methods involving cyclization reactions of substituted phenyl and quinoline derivatives. For example, one synthetic route includes the reaction of cyclopropylamine with 4-fluorobenzaldehyde followed by further transformations to yield the desired methanol derivative .

Characterization Techniques

Characterization of this compound is typically performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and purity.

- Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the identity of the compound.

- X-ray Crystallography : Offers detailed insights into the crystal structure, which can inform on how the molecule interacts at a molecular level .

Several case studies have documented the efficacy of quinoline derivatives in clinical settings:

- Breast Cancer Treatment : A study demonstrated that a similar quinoline derivative inhibited tumor growth by inducing apoptosis in MCF-7 breast cancer cells .

- Rheumatoid Arthritis Models : Research indicated that quinoline derivatives effectively reduced inflammation in animal models of rheumatoid arthritis, suggesting potential therapeutic applications for inflammatory diseases .

作用機序

The mechanism of action of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol involves its interaction with specific molecular targets. In the case of its role as an intermediate in the synthesis of pitavastatin, the compound contributes to the inhibition of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels, providing therapeutic benefits for cardiovascular diseases .

類似化合物との比較

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol can be compared with other quinoline derivatives, such as:

Pitavastatin: A potent HMG-CoA reductase inhibitor used to lower cholesterol levels.

Quinoline: The parent compound, which serves as a building block for various pharmaceuticals.

Fluoroquinolones: A class of antibiotics that contain a fluorinated quinoline core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, also known by its CAS number 121660-11-5, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.

- Molecular Formula : C19H16FNO

- Molecular Weight : 293.34 g/mol

- PubChem CID : 9817555

Synthesis

The synthesis of this compound involves several steps, including the use of starting materials like 4-bromoquinoline. Recent studies have introduced efficient methods for its synthesis, emphasizing environmentally friendly approaches such as mechano-synthesis, which allows for scalable production with minimal waste .

-

Inhibition of Tubulin Polymerization :

- Research indicates that compounds similar to this compound exhibit significant inhibitory effects on tubulin polymerization, which is crucial for cell division and cancer progression .

- Molecular docking studies have shown that these compounds can effectively bind to the colchicine site on tubulin, disrupting its polymerization and leading to cell cycle arrest in cancer cells .

- Antivascular Activity :

- Cytotoxicity :

Case Studies and Research Findings

特性

IUPAC Name |

[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-10,13,22H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZDBNPUFMDGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431270 | |

| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121660-11-5 | |

| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121660-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the structural characterization of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol?

A1: this compound is an organic compound with the molecular formula C19H16FNO and a molecular weight of 293.33 g/mol. [] The molecule consists of a quinoline ring system substituted with a cyclopropyl group at the 2-position, a 4-fluorophenyl group at the 4-position, and a methanol group at the 3-position. Crystallographic studies revealed that this compound crystallizes with two independent molecules in the asymmetric unit, showcasing different dihedral angles between the quinoline, benzene, and cyclopropane rings. []

Q2: How is this compound related to the drug NK-104?

A2: this compound is identified as a process-related impurity of the phenylquinoline derivative NK-104, a lipid-lowering agent. [] This means it can arise during the synthesis or manufacturing of NK-104. Understanding the formation and potential impact of this impurity is crucial for ensuring the quality and safety of NK-104. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。